4-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide
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Overview
Description
4-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O3S It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation or other alkylation methods.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation Products: Cyclopropanone derivatives.
Reduction Products: Amines.
Substitution Products: Various functionalized pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its sulfonamide group, which is known for its antibacterial and diuretic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonamide compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This is particularly relevant in the inhibition of bacterial enzymes, leading to antibacterial effects. The compound may also interact with receptors in the body, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Sulfonamides: Compounds such as sulfamethoxazole and sulfanilamide share the sulfonamide functional group and exhibit similar antibacterial properties.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine (vitamin B6) share the pyridine ring structure and have various biological activities.
Uniqueness: 4-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group adds a level of steric hindrance and electronic effects that can influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-5-9(16-8-3-4-8)6-11(13-10)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
LRYYBKBCMITWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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